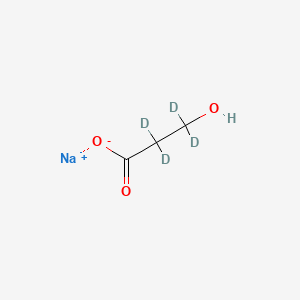
3-Hydroxypropionic Acid-D4 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypropionic Acid-D4 Sodium Salt is a deuterated form of 3-Hydroxypropionic Acid, where four hydrogen atoms are replaced with deuterium. This compound is a sodium salt derivative of 3-Hydroxypropionic Acid, a beta hydroxy acid. It is an important chemical building block used in various industrial applications, including the synthesis of acrylic acid, acrylamide, and 1,3-propanediol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Base-Induced Hydration of Acrylic Acid: This method involves the hydration of acrylic acid in the presence of a base, followed by reacidification to obtain 3-Hydroxypropionic Acid.
Cyanation of Ethylene Chlorohydrin: Ethylene chlorohydrin undergoes cyanation, followed by hydrolysis of the resulting nitrile to produce 3-Hydroxypropionic Acid.
Hydrolysis of Propiolactone: Propiolactone is hydrolyzed to yield 3-Hydroxypropionic Acid.
Industrial Production Methods
Industrial production of 3-Hydroxypropionic Acid often involves microbial biosynthesis using genetically engineered microorganisms such as Saccharomyces cerevisiae and Aspergillus species. These microorganisms are engineered to overexpress specific enzymes that enhance the production of 3-Hydroxypropionic Acid from renewable biomass sources .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Hydroxypropionic Acid can undergo oxidation to form malonic acid.
Reduction: It can be reduced to 1,3-propanediol.
Substitution: The hydroxyl group can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Malonic acid
Reduction: 1,3-propanediol
Substitution: Various functionalized derivatives depending on the substituent used.
Scientific Research Applications
3-Hydroxypropionic Acid-D4 Sodium Salt has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various industrial chemicals.
Medicine: It is used in the study of metabolic pathways and enzyme functions.
Industry: It is utilized in the production of biodegradable polymers and as a precursor to acrylic acid.
Mechanism of Action
The mechanism of action of 3-Hydroxypropionic Acid-D4 Sodium Salt involves its participation in various metabolic pathways. It acts as an intermediate in the biosynthesis of other compounds and can be converted into different products through enzymatic reactions. The molecular targets and pathways involved include the dephosphorylation of hexokinase and citrate synthase, which enhance cytoplasmic and mitochondrial energy metabolism .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropionic Acid: The non-deuterated form of the compound.
Acrylic Acid: A related compound used in the production of polymers.
1,3-Propanediol: A reduction product of 3-Hydroxypropionic Acid.
Uniqueness
3-Hydroxypropionic Acid-D4 Sodium Salt is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies and in tracing metabolic pathways. Its deuterated form provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more precise analytical measurements.
Properties
Molecular Formula |
C3H5NaO3 |
|---|---|
Molecular Weight |
116.08 g/mol |
IUPAC Name |
sodium;2,2,3,3-tetradeuterio-3-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1/i1D2,2D2; |
InChI Key |
AVXDKPABPXSLIZ-PBCJVBLFSA-M |
Isomeric SMILES |
[2H]C([2H])(C(=O)[O-])C([2H])([2H])O.[Na+] |
Canonical SMILES |
C(CO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


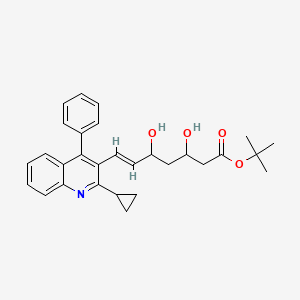

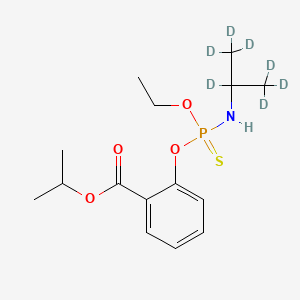
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
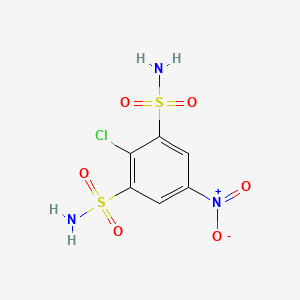
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
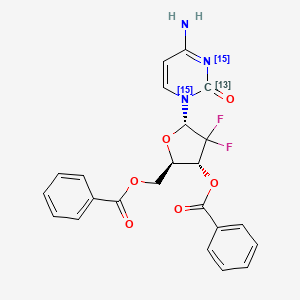
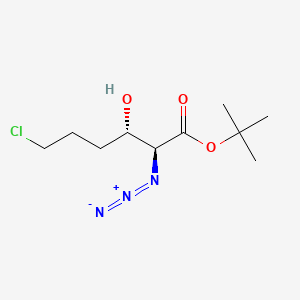

![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
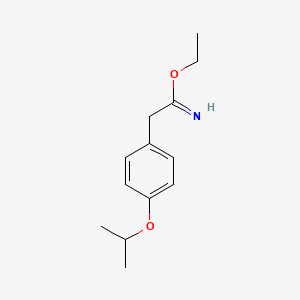
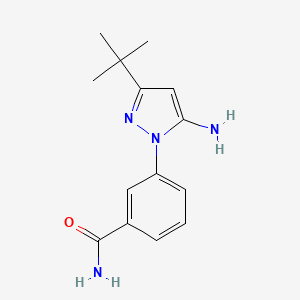
![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)

